4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C16H15FO4. This compound is characterized by the presence of a fluorophenoxy group, an ethoxy linkage, and a methoxybenzaldehyde moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde typically involves the reaction of 2-fluorophenol with 2-chloroethanol to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 3-methoxybenzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorophenoxy group.
Major Products Formed
Oxidation: 4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde
- 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde
- 4-[2-(dimethylamino)ethoxy]benzaldehyde
Uniqueness
4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenoxy group enhances its stability and potential interactions with biological targets compared to similar compounds .
Properties
IUPAC Name |
4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-19-16-10-12(11-18)6-7-15(16)21-9-8-20-14-5-3-2-4-13(14)17/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVGJPBEJMHFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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